molecular formula C13H15Cl2NO B6207786 [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703781-55-7

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6207786
CAS No.: 2703781-55-7
M. Wt: 272.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a synthetic organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.1.1]heptane core substituted with a 3,4-dichlorophenyl group and a methanol moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps:

    Formation of the Bicyclic Core: The 3-azabicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by nitrogen insertion.

    Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzene and an appropriate alkylating agent.

    Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The dichlorophenyl group can undergo reduction to remove the chlorine atoms, typically using hydrogenation with palladium on carbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of dechlorinated phenyl derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups allow it to bind to various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the bicyclic core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methanol group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but lacks the dichlorophenyl substitution.

    [5-(3,4-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

The presence of the 3,4-dichlorophenyl group in [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique chemical and biological properties. The chlorine atoms can influence the compound’s reactivity and binding interactions, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of [5-(3,4-dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2703781-55-7

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.